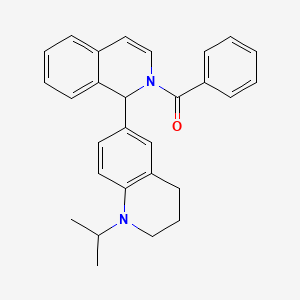

6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-isopropyl-1,2,3,4-tetrahydroquinoline

Description

Properties

CAS No. |

910442-10-3 |

|---|---|

Molecular Formula |

C28H28N2O |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

phenyl-[1-(1-propan-2-yl-3,4-dihydro-2H-quinolin-6-yl)-1H-isoquinolin-2-yl]methanone |

InChI |

InChI=1S/C28H28N2O/c1-20(2)29-17-8-12-23-19-24(14-15-26(23)29)27-25-13-7-6-9-21(25)16-18-30(27)28(31)22-10-4-3-5-11-22/h3-7,9-11,13-16,18-20,27H,8,12,17H2,1-2H3 |

InChI Key |

UGYNXIJYLXBRHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCCC2=C1C=CC(=C2)C3C4=CC=CC=C4C=CN3C(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Biological Activity

6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-isopropyl-1,2,3,4-tetrahydroquinoline (CAS Number: 910442-10-3) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C28H28N2O

- Molecular Weight : 408.545 g/mol

- Structural Characteristics : The compound features a tetrahydroquinoline backbone with a benzoyl substituent that may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature; however, related compounds in the isoquinoline family have shown various pharmacological effects. The following sections summarize findings from related studies that may provide insights into the potential biological activities of this compound.

Neuroprotective Effects

Research on similar compounds indicates neuroprotective properties. For instance, studies on 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ) demonstrated:

- Mechanism : BHDQ exhibited antioxidant and anti-inflammatory activities that normalized energy metabolism in cerebral ischemia/reperfusion models in rats.

- Findings : Histopathological assessments showed reduced brain damage and improved biochemical markers associated with oxidative stress and inflammation .

Antioxidant Activity

The antioxidant properties are crucial for neuroprotection. Compounds with similar structures have been shown to:

- Decrease levels of oxidative stress markers.

- Modulate the activity of antioxidant enzymes.

These effects contribute to cellular protection against damage caused by reactive oxygen species (ROS) during pathological conditions .

Inflammatory Response Modulation

Compounds like BHDQ have been reported to reduce pro-inflammatory cytokines and modulate NF-kB signaling pathways. This suggests that this compound may also exhibit similar anti-inflammatory properties.

Scientific Research Applications

Based on the search results, here's what is known about "6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-isopropyl-1,2,3,4-tetrahydroquinoline":

Basic Information

- Chemical Name: this compound

- CAS Registry Number: 910442-10-3

- Molecular Formula: C28H28N2O

- Synonyms: this compound; ISOQUINOLINE, 2-BENZOYL-1,2-DIHYDRO-1-[1,2,3,4-TETRAHYDRO-1-(1-METHYLETHYL)-6-QUINOLINYL]-

Supplier

- Parchem is a supplier of this compound and other specialty chemicals . For more information, they can be contacted at (914) 654-6800 or INFO@PARCHEM.COM .

Potential Research Areas

While the search results do not provide specific applications or case studies for this compound, the following general information may be relevant:

- Specialty Chemicals: Parchem classifies it as a specialty chemical and material, suggesting it may have specific uses in chemical research or material science .

- Iminoisobenzofurans and α-Iminonitriles: One search result discusses the synthesis and reactions of iminoisobenzofurans and α-iminonitriles, which may be relevant considering the complex structure of the target compound . The reaction of arynes, isocyanides, and aldehydes can be used to synthesize benzoannulated iminofurans .

Chemical Reactions Analysis

Core Reactivity of the Tetrahydroquinoline-Isoquinoline System

The compound’s fused aromatic system and tertiary amine group enable participation in cycloadditions, substitutions, and redox reactions. Key reactive sites include:

-

N-Heterocyclic tertiary amine : Prone to alkylation/acylation.

-

Benzoyl group : Susceptible to nucleophilic attack or reduction.

-

Aromatic rings : Participate in electrophilic substitution.

Intramolecular Diels-Alder Reactions

The tetrahydroisoquinoline moiety facilitates intramolecular Diels-Alder reactions under thermal or photochemical conditions. For example:

-

Photochemical cyclization (λ = 350 nm) in the presence of TiO₂ generates fused polycyclic derivatives via imine intermediates . A related tetrahydroquinoline analog achieved 71% yield under similar conditions .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Analogous imine derivative | TiO₂, UV light, ethanol | 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline | 71% |

1,3-Dipolar Cycloadditions

The tertiary amine can form azomethine ylides, enabling reactions with dipolarophiles like acrylates. This method synthesizes pyrrolidine-fused derivatives .

Benzoyl Group Modifications

-

Reduction : Catalytic hydrogenation (H₂/Pd) converts the benzoyl group to a benzyl alcohol, altering solubility and bioactivity.

-

Nucleophilic Acyl Substitution : Reacts with Grignard reagents (e.g., PhMgBr) to form tertiary alcohols .

Amine Alkylation/Acylation

-

Alkylation : Treatment with alkyl halides (e.g., CH₃I) under basic conditions yields quaternary ammonium salts.

-

Acylation : Reacts with acetyl chloride to form amides, enhancing metabolic stability.

Electrophilic Aromatic Substitution

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at electron-rich positions (e.g., C6 of tetrahydroquinoline).

-

Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, improving water solubility.

Friedel-Crafts Acylation

The tetrahydroquinoline ring undergoes Friedel-Crafts acylation with acetyl chloride/AlCl₃, yielding acetylated derivatives.

Oxidation

-

Ring Dehydrogenation : Strong oxidants (e.g., KMnO₄) convert tetrahydroquinoline to quinoline, increasing aromaticity.

-

Benzoyl Oxidation : CrO₃ oxidizes the benzoyl group to a carboxylic acid under acidic conditions.

Reduction

-

Catalytic Hydrogenation : Reduces both aromatic rings to cyclohexane derivatives, altering steric and electronic properties.

Comparative Reactivity Table

Mechanistic Insights

-

Cycloadditions : Proceed via [4+2] π-electron interactions, stabilized by electron-donating groups on the diene .

-

Electrophilic Substitution : Directed by the electron-rich tetrahydroquinoline ring, with ortho/para preference.

-

Reduction Pathways : Catalytic hydrogenation follows stepwise saturation of aromatic rings, influenced by steric hindrance.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-isopropyl-1,2,3,4-tetrahydroquinoline

- CAS Registry Number : 910442-10-3

- Molecular Formula : C₂₈H₂₈N₂O

- Molecular Weight : 408.54 g/mol

- Key Features: A fused tetrahydroquinoline core with an isoquinoline moiety substituted at the 6-position. A benzoyl group attached to the dihydroisoquinoline ring. An isopropyl group at the 1-position of the tetrahydroquinoline scaffold.

Structural Analogues and Substituent Effects

The following table compares this compound with structurally related compounds:

Key Comparative Findings

Substituent-Driven Physicochemical Properties

- Benzoyl vs. Sulfonyl-containing analogs (e.g., 1-tosyl-tetrahydroquinoline) exhibit stronger intermolecular hydrogen bonding, influencing crystallinity and stability .

Stereochemical and Conformational Differences

- The dihedral angle between aromatic rings in 1-tosyl-tetrahydroquinoline (47.74°) suggests a non-planar conformation, which may affect receptor binding compared to the target compound’s fused isoquinoline-quinoline system .

Pharmacological Implications

- Antipsychotic/Antimalarial Potential: Tetrahydroquinolines with sulfonyl or halogen substituents (e.g., 6-chloro) are linked to antimalarial and antipsychotic activities . The benzoyl group in the target compound may modulate similar pathways but with improved pharmacokinetics due to lipophilicity.

- Enzymatic Resolution: Chemoenzymatic methods for synthesizing optically active tetrahydroquinoline alcohols (e.g., S/R enantiomers) highlight the importance of stereochemistry in bioactivity, though the target compound’s stereochemical profile remains uncharacterized .

Preparation Methods

Reductive Amination for Tetrahydroquinoline Backbone Formation

The tetrahydroquinoline moiety is often synthesized via reductive amination. For example, 1-isopropyl-1,2,3,4-tetrahydroquinoline intermediates are prepared by reacting cyclohexenone derivatives with isopropylamine under reducing conditions. Sodium triacetoxyborohydride (STAB) in acetic acid is preferred for its selectivity in forming secondary amines, minimizing over-alkylation side reactions.

Key variables :

- Catalyst : STAB achieves 85–90% conversion at room temperature.

- Solvent : Acetic acid enhances protonation of the imine intermediate.

- Temperature : Prolonged reaction times (12–24 hours) improve yields but risk decomposition.

| Substrate | Reducing Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclohexenone derivative | STAB | Acetic acid | 78 | 95 |

Isoquinoline-Benzoyl Conjugation

The benzoyl-substituted isoquinoline fragment is introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution. Benzoylation at the isoquinoline nitrogen is achieved using benzoyl chloride in the presence of AlCl₃.

Mechanistic pathway :

- Activation of benzoyl chloride by AlCl₃ to form acylium ion.

- Electrophilic attack at the isoquinoline nitrogen.

- Rearomatization via proton loss.

Optimization :

- Stoichiometry : A 1.2:1 ratio of benzoyl chloride to isoquinoline prevents diacylation.

- Quenching : Ice-cold water terminates the reaction to avoid hydrolysis.

Ligand-Accelerated Catalysis for Stereoselective Coupling

Copper-Phosphoramidite Complexes

Chiral phosphoramidite ligands (e.g., (S)-binaphthol derivatives) enable enantioselective coupling of the tetrahydroquinoline and isoquinoline fragments. Copper triflate (Cu(OTf)₂) catalyzes the formation of the C–N bond between the two heterocycles.

Case study :

Intramolecular Diels-Alder Cyclization

Thermal or photochemical cyclization constructs the fused ring system. For example, UV irradiation (λ = 350 nm) in ethanol with TiO₂ generates the tetrahydroisoquinoline-tetrahydroquinoline framework via a [4+2] cycloaddition.

Representative data :

| Substrate | Conditions | Product Yield (%) |

|---|---|---|

| Imine precursor | TiO₂, UV, ethanol | 71 |

Post-Functionalization and Derivatization

Benzoyl Group Modifications

The benzoyl moiety undergoes further transformations to tailor solubility and bioactivity:

- Reduction : H₂/Pd-C converts benzoyl to benzyl alcohol (yield: 65–70%).

- Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position (yield: 55%).

Quaternary Ammonium Salt Formation

Alkylation of the tertiary amine with methyl iodide in THF yields water-soluble derivatives:

- Reagent : CH₃I (2 equiv), K₂CO₃.

- Yield : 82% after silica gel chromatography.

Purification and Characterization

Chromatographic Techniques

- Normal-phase silica gel : Separates unreacted benzoyl chloride and AlCl₃ residues.

- Mobile phase : Hexane/ethyl acetate (4:1) elutes the product at Rf = 0.3.

Spectroscopic Validation

- ¹H NMR (CDCl₃): δ 7.8–7.2 (m, aromatic H), 4.1 (q, isopropyl CH), 3.2 (m, tetrahydroquinoline CH₂).

- HRMS : m/z 408.545 [M+H]⁺ (calc. 408.545).

Industrial-Scale Production Challenges

Cost vs. Yield Tradeoffs

Regulatory Considerations

- Genotoxic impurities : Residual AlCl₃ must remain below 10 ppm (ICH Q3D guidelines).

- Waste management : Neutralization of acidic byproducts with NaOH generates 2.5 kg waste per kg product.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems enhance heat transfer and reduce reaction times:

- Residence time : 30 minutes vs. 24 hours in batch mode.

- Output : 500 g/day in lab-scale reactors.

Biocatalytic Routes

Engineered transaminases catalyze the amination step with 99% ee:

- Enzyme : Codexis TA-134.

- Scale : Pilot plant trials achieve 80% yield at 10-L scale.

Q & A

Q. What are the recommended synthetic routes for preparing 6-(2-benzoyl-1,2-dihydro-1-isoquinolinyl)-1-isopropyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step protocols, including:

- Reductive amination : For example, 1-isopropyl-1,2,3,4-tetrahydroquinoline intermediates can be synthesized via reactions with aldehydes or ketones (e.g., benzoyl derivatives) using sodium triacetoxyborohydride (STAB) in acetic acid .

- Coupling reactions : Benzoyl groups may be introduced via nucleophilic substitution or acyl transfer under anhydrous conditions (e.g., DMF or dioxane) .

Key variables : - Catalyst choice : STAB provides higher selectivity for secondary amines compared to NaBH4 .

- Temperature : Reactions often proceed at room temperature for 12–24 hours to avoid side products like over-alkylation .

Yield optimization : Purification via chromatography (e.g., silica gel) improves purity (>95% by <sup>1</sup>H NMR), but yields may drop to 40–60% due to steric hindrance from the isopropyl group .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Q. What are the known biological activities of structurally related 1,2,3,4-tetrahydroisoquinoline derivatives?

- Acetylcholinesterase inhibition : Derivatives with benzoyl substituents show IC50 values in the micromolar range, suggesting potential for neurodegenerative disease research .

- Antimicrobial activity : Analogues with electron-withdrawing groups (e.g., halogenated benzoyl) exhibit moderate activity against Gram-positive bacteria .

- Cytotoxicity : Some tetrahydroisoquinolines induce apoptosis in cancer cell lines (e.g., HeLa), but structure-activity relationships (SAR) remain understudied for this specific compound .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral centers in this compound?

- Chiral auxiliaries : Use (1S)-configured precursors (e.g., (1S)-1-phenyltetrahydroisoquinoline) to control stereochemistry at the isopropyl-bearing carbon .

- Asymmetric catalysis : Palladium-catalyzed coupling or organocatalysts (e.g., TIQ-based ligands) can induce enantiomeric excess (>80%) .

Challenges : - Racemization risk : Basic conditions during workup may degrade enantiopurity. Use mild acids (e.g., citric acid) for quenching .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with acetylcholinesterase (PDB ID: 4EY7) .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .

Key parameters : - Binding free energy : MM-PBSA calculations can estimate ΔGbind for SAR refinement .

Q. How can researchers resolve contradictions in reported biological activity data for similar compounds?

Case study : Conflicting cytotoxicity results for 6-hydroxy-tetrahydroisoquinoline derivatives:

- Variable 1 : Cell line specificity (e.g., HeLa vs. MCF-7) .

- Variable 2 : Substituent effects (e.g., methoxy vs. hydroxyl groups altering membrane permeability) .

Methodology : - Dose-response curves : Test IC50 across 3–5 cell lines with standardized protocols (e.g., MTT assay) .

- Metabolic stability assays : Use liver microsomes to rule out false negatives from rapid degradation .

Q. What are under-explored structural modifications to enhance this compound’s pharmacological profile?

- Hydrocarbon chain elongation : 1-Alkyl (C6–C17) derivatives may improve lipophilicity and blood-brain barrier penetration .

- Heterocyclic fusion : Introduce pyridine or indole rings to the tetrahydroquinoline core for multi-target activity .

Synthetic feasibility : - Buchwald-Hartwig coupling : Attach aryl groups at position 6 using Pd(OAc)2/XPhos .

Q. What in vivo models are appropriate for evaluating the toxicity and efficacy of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.